INCB059872

Small cell lung cancer LSD1 inhibition Antiproliferative activity

Select INCB059872 for preclinical programs demanding flexible oral dosing (QD/QoD) and a wide therapeutic window. Validated in SCLC (EC50 47-377 nM) and AML models, it induces CD34+/CD38- to CD38+ transition and synergizes with venetoclax. A >10 µM IC50 in normal T-cells ensures tumor selectivity. This FAD-directed, covalent inhibitor is optimal for mechanism-of-action studies in neuroendocrine tumors, Ewing sarcoma, and myelofibrosis research.

Molecular Formula
Molecular Weight
Cat. No. B1192888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB059872
SynonymsINCB059872;  INCB-059872;  INCB 059872;  INCB59872;  INCB-59872;  INCB 59872; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INCB059872 LSD1 Inhibitor: Scientific Profile and Procurement-Grade Differentiation Evidence


INCB059872 is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) that forms covalent adducts with the FAD cofactor [1]. It belongs to the tranylcypromine-derived class of LSD1 inhibitors, which exhibit sub-micromolar to nanomolar potency [2]. The compound has undergone clinical evaluation for advanced malignancies including acute myeloid leukemia (AML), small cell lung cancer (SCLC), Ewing sarcoma, and myelofibrosis [3][4]. As a clinical-stage epigenetic agent, INCB059872 requires rigorous differentiation from other LSD1 inhibitors in the same therapeutic class to justify scientific selection for research or clinical development programs.

Why INCB059872 Cannot Be Interchanged with Other Clinical LSD1 Inhibitors


LSD1 inhibitors in clinical development exhibit substantial heterogeneity in biochemical potency, cellular activity, target selectivity, and therapeutic window. A comprehensive in vitro characterization of the entire LSD1 inhibitor class under identical experimental conditions revealed that clinical compounds differ by orders of magnitude in both potency and selectivity profiles [1]. Simple substitution of one LSD1 inhibitor for another without understanding these differential parameters can lead to divergent experimental outcomes, invalid cross-study comparisons, and misinterpretation of mechanism-of-action studies. Procurement decisions for LSD1 inhibitors must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

INCB059872 Comparative Evidence: Quantitative Differentiation from LSD1 Inhibitor Analogs


INCB059872 vs. ORY-1001 (Iadademstat): SCLC Cell Panel Antiproliferative Activity

INCB059872 demonstrates antiproliferative activity across a panel of SCLC cell lines with EC50 values ranging from 47 to 377 nM [1]. While ORY-1001 exhibits higher biochemical potency (IC50 <20 nM), direct cross-study comparison of SCLC antiproliferative activity between the two compounds has not been reported under identical experimental conditions. The INCB059872 EC50 range was established across multiple SCLC lines, reflecting clinically relevant heterogeneity in tumor response [1].

Small cell lung cancer LSD1 inhibition Antiproliferative activity

INCB059872 Cellular Differentiation Induction vs. ORY-1001: THP-1 CD11b Expression Kinetics

INCB059872 at 25 nM in THP-1 cells induces CD11b myeloid differentiation marker expression detectable by flow cytometry at 3 days post-treatment [1]. In contrast, ORY-1001 (iadademstat) induces CD11b marker within 6 hours of treatment in the same THP-1 cell line at EC50 <1 nM [2]. This represents a kinetic difference of approximately 12-fold in time to detectable differentiation marker induction, with ORY-1001 achieving the effect at substantially lower concentration (EC50 <1 nM vs. 25 nM required for INCB059872).

Acute myeloid leukemia Myeloid differentiation CD11b induction

INCB059872 Therapeutic Index: Tumor Cell vs. Normal Cell Sensitivity Differential

INCB059872 exhibits a pronounced differential sensitivity between tumorigenic SCLC cells and non-tumorigenic normal cells. While SCLC cell lines show EC50 values ranging from 47 to 377 nM, IL-2 stimulated T cells from normal donors demonstrate significantly lower sensitivity with IC50 values >10 μM [1]. This represents a sensitivity differential of approximately 27- to 213-fold depending on the specific SCLC line examined (calculated as 10,000 nM / EC50 range). Comparable normal cell sensitivity data for ORY-1001 and GSK2879552 under identical IL-2 stimulated T-cell conditions are not available in the public domain.

Therapeutic index Tumor selectivity Safety margin

INCB059872 In Vivo Antitumor Efficacy: Flexible Oral Dosing Regimens in SCLC Xenografts

INCB059872 demonstrates in vivo antitumor efficacy across multiple SCLC xenograft models using both once-daily (QD) and alternative-day (QoD) oral dosing regimens. Significant tumor growth inhibition was observed in NCI-H526 and NCI-H1417 human SCLC xenograft models with both dosing schedules [1]. In contrast, GSK2879552 clinical development in SCLC was terminated due to lack of sufficient clinical efficacy despite preclinical activity [2]. While ORY-1001 has shown growth inhibition in AML xenograft models, comparable SCLC xenograft efficacy data across multiple dosing regimens are not publicly available for direct cross-compound comparison [3].

In vivo efficacy SCLC xenograft Oral bioavailability

INCB059872 AML Differentiation: Leukemic Stem/Progenitor Cell Targeting

INCB059872 induces differentiation of early hematopoietic progenitors, promoting transition of CD34+/CD38- leukemic stem/progenitor cells to more committed CD34+/CD38+ multipotent/oligopotent progenitors in both human AML PDX models and primary AML samples [1]. Additionally, treatment increases populations of differentiated monocytes (CD14+) and granulocytes (CD15+) [1]. While ORY-1001 has been shown to reduce leukemic stem cell capacity in AML [2], direct head-to-head comparison of effects on the CD34+/CD38- to CD34+/CD38+ transition has not been reported between the two compounds under identical experimental conditions.

Acute myeloid leukemia Leukemic stem cells Hematopoietic differentiation

INCB059872 Optimal Research Applications: Evidence-Guided Experimental Scenarios


SCLC Preclinical Efficacy Studies Requiring Flexible Oral Dosing

Based on demonstrated in vivo antitumor activity in NCI-H526 and NCI-H1417 SCLC xenograft models with both QD and QoD oral dosing [1], INCB059872 is optimally suited for SCLC preclinical programs where dosing flexibility is a practical requirement. The established EC50 range of 47-377 nM across SCLC cell lines [1] provides clear guidance for in vitro concentration selection and correlation with in vivo exposure. The demonstrated tumor vs. normal cell sensitivity differential (>10 μM IC50 in IL-2 stimulated T cells) [1] further supports its use in therapeutic window studies.

AML Leukemic Stem Cell Differentiation Research

INCB059872 is specifically validated for studies investigating leukemic stem/progenitor cell differentiation, with documented induction of CD34+/CD38- to CD34+/CD38+ transition in human AML PDX models and primary AML samples [2]. The compound also increases CD14+ monocyte and CD15+ granulocyte populations [2], providing multiple flow cytometry endpoints for differentiation tracking. Researchers investigating LSD1 inhibition in AML should note that ORY-1001 induces CD11b marker expression more rapidly (6 hours vs. 3 days) and at lower concentrations (EC50 <1 nM vs. 25 nM) [3][4], which may influence compound selection based on desired experimental kinetics.

Advanced Malignancy Studies with Neuroendocrine Differentiation Components

Clinical evaluation of INCB059872 has included Ewing sarcoma and poorly differentiated neuroendocrine tumors [5], in addition to SCLC and AML. The compound's demonstrated induction of FEZ1 and UMODL1 genes as part of an LSD1 responsiveness gene signature in SCLC [1], along with reduction of the neuroendocrine marker pro-GRP in xenograft models [1], supports its application in research focused on neuroendocrine differentiation pathways. Serum pro-GRP levels may serve as a pharmacodynamic biomarker of target engagement [1], offering a translational research tool.

Venetoclax Combination and Resistance Studies in AML

INCB059872 has demonstrated additive to more-than-additive efficacy when combined with venetoclax in multiple AML models [6]. This evidence supports its use in combination therapy research, particularly in the context of venetoclax-resistant AML where the treatment landscape has evolved following venetoclax-azacitidine approval [6]. Researchers should note that INCB059872 alone showed minimal effect on venetoclax-resistant cell growth, with efficacy primarily observed in combination settings [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for INCB059872

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.